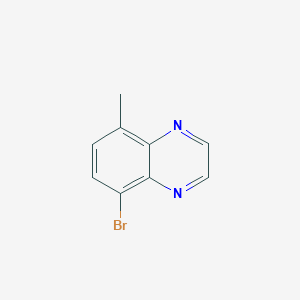

5-Bromo-8-methylquinoxaline

Description

BenchChem offers high-quality 5-Bromo-8-methylquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-8-methylquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-8-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-2-3-7(10)9-8(6)11-4-5-12-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHKKOSICBRFOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)N=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 5-Bromo-8-methylquinoxaline Molecular Architecture & Synthesis

[1]

Executive Summary

5-Bromo-8-methylquinoxaline (CAS: 1360599-43-4) is a bicyclic heteroaromatic scaffold critical in the synthesis of advanced pharmacophores.[1] Characterized by a 1,4-diazanaphthalene core substituted at the peri-positions (5 and 8) of the carbocyclic ring, this molecule serves as a high-value intermediate for Suzuki-Miyaura cross-coupling reactions in the development of kinase inhibitors, particularly for targets involving ATP-binding pockets where steric constraints are paramount.[1]

This guide details the structural electronics, validated synthesis protocols, and handling procedures for this compound, designed for medicinal chemists and process engineers.

Structural Analysis & Electronic Properties[1]

Molecular Geometry and Numbering

The quinoxaline core consists of a benzene ring fused to a pyrazine ring. The "5,8-disubstitution" pattern is significant because it places substituents at the "pseudo-para" positions of the carbocyclic ring, flanking the bridgehead carbons.

-

Formula:

-

Symmetry: The molecule belongs to the

point group (planar). -

Electronic Push-Pull:

-

8-Methyl Group (+I Effect): Acts as a weak activator, increasing electron density primarily at the ortho (C7) and para (C5) positions relative to itself.

-

5-Bromo Group (-I, +M Effect): The bromine atom provides a handle for transition-metal catalyzed cross-coupling.[1] Its position is electronically reinforced by the directing effect of the methyl group during synthesis.

-

Predicted NMR Signature[1]

-

NMR (400 MHz,

-

Pyrazine Ring (H2, H3): Two doublets or a singlet (if overlapping) in the downfield region

8.8–8.9 ppm, characteristic of electron-deficient heteroaromatic protons. -

Benzene Ring (H6, H7): An AB quartet system. The proton ortho to the methyl (H7) and ortho to the bromine (H6) will appear as doublets around

7.5–7.8 ppm. -

Methyl Group: A sharp singlet at

2.7–2.8 ppm.

-

Synthesis Protocols

Primary Route: Regioselective Bromination

The most robust industrial route utilizes the electronic directing effects of 5-methylquinoxaline to install the bromine atom at the 8-position.

Reaction Logic:

The 5-methyl substituent directs electrophilic aromatic substitution to the para position (C8). While N-bromosuccinimide (NBS) is often associated with radical bromination (benzylic), in polar aprotic solvents like acetonitrile without light/initiators, it serves as a source of electrophilic bromine (

Protocol: Bromination of 5-Methylquinoxaline

Reagents:

-

5-Methylquinoxaline (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (2.3 eq)

-

Acetonitrile (ACN) (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with 5-methylquinoxaline (e.g., 9.50 g) and dissolve in anhydrous acetonitrile (80 mL). Ensure the system is under an inert atmosphere (

). -

Addition: Add NBS (27.0 g) portion-wise at room temperature to control the exotherm.

-

Reaction: Heat the mixture to 60 °C and stir for 16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material (

shift). -

Work-up:

-

Purification: Wash the filtrate with brine (

mL), dry over

Yield: ~41% (Brown solid).[3]

Visualization: Synthesis Pathway

Caption: Electrophilic aromatic substitution pathway showing the para-directing influence of the methyl group.

Medicinal Chemistry Applications

Scaffold Utility

5-Bromo-8-methylquinoxaline is a "privileged structure" in drug discovery.[1] The bromine atom at C5 is a versatile handle for Suzuki-Miyaura , Buchwald-Hartwig , or Stille couplings, allowing researchers to extend the carbon skeleton into the ATP-binding cleft of kinase enzymes.[1]

SAR Logic (Structure-Activity Relationship)[1]

-

Lipophilicity: The methyl group increases LogP (Predicted ~2.58), improving membrane permeability compared to the unsubstituted analog.

-

Steric Clashes: The 5,8-substitution pattern creates a wide "bay" region, often exploited to lock the conformation of the molecule when bound to a receptor.

Visualization: Functionalization Map

Caption: Functional derivatization map highlighting the pharmacophore potential of the scaffold.[1]

Physical & Safety Data

| Property | Value | Source |

| CAS Number | 1360599-43-4 | ChemicalBook [1] |

| Molecular Formula | PubChem | |

| Molecular Weight | 223.07 g/mol | ChemScene [2] |

| Appearance | Brown Solid | Experimental [1] |

| LogP (Predicted) | 2.58 | Fluorochem [3] |

| H-Bond Acceptors | 2 (Pyrazine N) | - |

Safety Hazards (GHS):

References

-

ChemicalBook. (n.d.). 5-Bromo-8-methylquinoxaline Synthesis and Properties. Retrieved from

-

ChemScene. (n.d.). Product Data: 5-Bromo-8-methylquinoxaline.[1][2][3][4] Retrieved from

-

Fluorochem. (n.d.). Safety Data Sheet: 5-Bromo-8-methylquinoxaline. Retrieved from

-

BenchChem. (2025).[8] Application Notes: Quinoline and Quinoxaline Derivatives in Medicinal Chemistry. Retrieved from

Sources

- 1. Showing Compound 5-Methylquinoxaline (FDB011188) - FooDB [foodb.ca]

- 2. chemscene.com [chemscene.com]

- 3. 5-Bromo-8-methylquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. biomedres.us [biomedres.us]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: 5-Bromo-8-methylquinoxaline (CAS 1360599-43-4)

Executive Summary

5-Bromo-8-methylquinoxaline (CAS 1360599-43-4) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules targeting the immune system and kinase signaling pathways. Its structural core—a quinoxaline ring substituted with a bromine atom at position 5 and a methyl group at position 8—provides a unique scaffold for Structure-Activity Relationship (SAR) exploration.

The compound is most notably documented as a critical intermediate in the development of Toll-like Receptor 7/8 (TLR7/8) antagonists , a class of therapeutics investigated for the treatment of autoimmune disorders (e.g., lupus) and immuno-oncology applications. The bromine substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing the rapid generation of complex polycyclic architectures.

| Property | Data |

| CAS Number | 1360599-43-4 |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| Appearance | Brown to off-white solid |

| LogP | ~2.58 (Predicted) |

| Key Reactivity | Pd-catalyzed Cross-Coupling (C-Br), Nucleophilic Aromatic Substitution |

Chemical Constitution & Structural Logic

To understand the utility of this scaffold, one must analyze its electronic distribution. The quinoxaline ring system is naturally electron-deficient due to the two nitrogen atoms in the pyrazine ring.

-

The 5-Bromo Handle: Located on the carbocyclic ring, this position is primed for metal-catalyzed functionalization. The C-Br bond is weaker than the C-Cl bond, facilitating oxidative addition to Pd(0) species under mild conditions.

-

The 8-Methyl Group: This substituent plays a dual role:

-

Steric Modulation: It introduces bulk adjacent to the N1 nitrogen, potentially influencing the binding conformation in a protein pocket (e.g., twisting the molecule out of planarity).

-

Electronic Activation: As a weak electron-donating group (EDG), it activates the benzene ring for electrophilic attack during synthesis, directing the regioselectivity of the bromination step.

-

Synthetic Architecture

The synthesis of 5-bromo-8-methylquinoxaline is a classic example of regioselective Electrophilic Aromatic Substitution (S_EAr) . The protocol relies on the directing effects of the methyl group to overcome the inherent deactivation of the quinoxaline core.

Synthesis Protocol

Reaction: Bromination of 5-methylquinoxaline.

-

Precursor: 5-Methylquinoxaline (CAS 13708-12-8)

-

Solvent: Acetonitrile (CH₃CN)

-

Conditions: 60°C, 16 hours

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with 5-methylquinoxaline (1.0 equiv) and dissolve in anhydrous acetonitrile (approx. 8-10 volumes).

-

Addition: Add N-Bromosuccinimide (NBS) (2.3 equiv) in a single portion at room temperature. Note: A slight excess of NBS ensures complete conversion, though mono-bromination is favored by the directing group.

-

Reaction: Heat the mixture to 60°C. Stir for 16 hours.

-

Monitoring (Self-Validation): Monitor via LC-MS.

-

Success Criterion: Disappearance of starting material (m/z 145) and appearance of the product peak (m/z 223/225 doublet, 1:1 ratio).

-

-

Workup: Cool to room temperature. Concentrate under reduced pressure.

-

Purification: Dilute residue with ethyl acetate. Filter off succinimide byproducts (insoluble). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

-

Yield: Typical isolated yield is ~41% as a brown solid.

Mechanistic Insight

Why does bromination occur at position 8?

-

Numbering: In 5-methylquinoxaline, the methyl group is at C5. Due to symmetry, C5 and C8 are the "alpha" positions of the carbocyclic ring.

-

Directing Effect: The methyl group is an ortho/para director.

-

Ortho position (C6): Sterically hindered and adjacent to the methyl.

-

Para position (C8): Less sterically hindered.

-

-

Result: The electrophilic bromine (generated from NBS) attacks C8, the position para to the activating methyl group. This yields 5-methyl-8-bromoquinoxaline, which is systematically named 5-bromo-8-methylquinoxaline .

Figure 1: Synthetic pathway and regiochemical logic for the bromination of 5-methylquinoxaline.

Functionalization & Applications

The primary value of CAS 1360599-43-4 lies in its ability to serve as a "linchpin" in convergent synthesis.

Cross-Coupling Strategies

The C-Br bond is highly reactive toward Pd(0) catalysts.

-

Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids. Used to extend the aromatic system, often creating the bi- or tricyclic cores necessary for kinase inhibition.

-

Buchwald-Hartwig Amination: Reaction with amines. This is critical for introducing solubilizing groups (e.g., piperazines, morpholines) or specific H-bond donors required for receptor affinity.

Case Study: TLR7/8 Antagonists

Patent literature (WO2017/106607) identifies this scaffold in the synthesis of polycyclic antagonists for Toll-like Receptors 7 and 8.

-

Therapeutic Goal: Inhibition of TLR7/8 prevents the over-activation of the innate immune system, a pathway implicated in autoimmune diseases like Lupus and Psoriasis.

-

Role of Scaffold: The quinoxaline core mimics the purine base of natural nucleic acids (the natural ligands of TLRs), while the 8-methyl and 5-substituted groups provide selectivity over other TLR isoforms.

Figure 2: Divergent reactivity map showing the transformation of the core into bioactive therapeutic classes.

Safety & Handling

As a halogenated heterocycle, standard safety protocols for organic synthesis apply.

-

Hazards: GHS07 (Warning). Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).

-

Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed to prevent hydrolysis or degradation, although the quinoxaline ring is generally stable.

-

Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

-

Patent: Polycyclic TLR7/8 Antagonists and Use Thereof in the Treatment of Immune Disorders. WO2017/106607.[4] (2017).[4][5][6]

-

Synthesis Protocol: 5-Bromo-8-methylquinoxaline synthesis. ChemicalBook.

-

General Quinoxaline Chemistry: Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. ResearchGate. (2026).

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders - Google Patents [patents.google.com]

- 6. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]

A Technical Guide to 5-Bromo-8-methylquinoxaline: A Versatile Heterocyclic Building Block for Modern Synthesis

Executive Summary: 5-Bromo-8-methylquinoxaline is a strategically substituted heterocyclic compound that has emerged as a valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its quinoxaline core is a recognized "privileged scaffold" frequently found in bioactive compounds.[1][2][3] The presence of a bromine atom at the 5-position and a methyl group at the 8-position provides two distinct and orthogonal sites for chemical modification. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and strategic applications of 5-Bromo-8-methylquinoxaline, complete with detailed, field-tested experimental protocols.

The Quinoxaline Scaffold: A Foundation of Biological Significance

The quinoxaline motif, a bicyclic system consisting of a benzene ring fused to a pyrazine ring, is a cornerstone of modern medicinal chemistry.[4] This scaffold is prevalent in a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][3][5][6] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the aromatic system allows for π-π stacking interactions, making the quinoxaline core an effective pharmacophore for interacting with various biological targets. The strategic functionalization of this core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making derivatives like 5-Bromo-8-methylquinoxaline highly sought after in drug discovery programs.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of 5-Bromo-8-methylquinoxaline are summarized below.

| Property | Value | Source |

| CAS Number | 1360599-43-4 | [7][8][9] |

| Molecular Formula | C₉H₇BrN₂ | [7] |

| Molecular Weight | 223.07 g/mol | [7] |

| Appearance | Brown to off-white solid | [7] |

| Purity | Typically >95% | [8] |

| InChI Key | BHHKKOSICBRFOP-UHFFFAOYSA-N | [8] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR) can vary slightly based on the solvent and instrument used. The provided data is representative.

Synthesis of 5-Bromo-8-methylquinoxaline

The reliable synthesis of this building block is critical for its application. A common and effective method involves the direct bromination of 5-methylquinoxaline.

Synthetic Rationale

The synthesis leverages the inherent reactivity of the quinoxaline ring system. The starting material, 5-methylquinoxaline, is subjected to electrophilic bromination. The reaction's regioselectivity is directed by the existing methyl group and the electronic nature of the heterocyclic system. N-Bromosuccinimide (NBS) or 1-bromopyrrolidine-2,5-dione are often chosen as the bromine source for their milder reaction conditions compared to elemental bromine, which helps to minimize side reactions.[7]

Synthesis Workflow Diagram

Caption: Synthetic workflow for 5-Bromo-8-methylquinoxaline.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the bromination of quinoxaline scaffolds.[7]

-

Preparation: To a 250 mL round-bottom flask, add 5-methylquinoxaline (9.50 g, 65.97 mmol, 1.0 eq).

-

Dissolution: Add acetonitrile (CH₃CN, 80 mL) and stir at room temperature until all the solid has dissolved.

-

Reagent Addition: Carefully add 1-bromopyrrolidine-2,5-dione (NBS) (27.00 g, 151.74 mmol, ~2.3 eq) to the solution in portions over 15 minutes. Causality Note: Adding NBS in portions helps to control the reaction exotherm.

-

Reaction: Stir the resulting mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-8-methylquinoxaline as a brown solid.

-

Validation: Confirm the product identity and purity using Mass Spectrometry (Expected m/z = 222.9 [M+H]⁺) and NMR spectroscopy.[7]

Reactivity and Strategic Application in Synthesis

The utility of 5-Bromo-8-methylquinoxaline stems from its defined points of reactivity, primarily the C5-Br bond. This site is highly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[10]

Key Reaction Sites

Caption: Key reactive sites on 5-Bromo-8-methylquinoxaline.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound.[10][11][12] This reaction is widely used to introduce diverse aryl and heteroaryl moieties.

-

Causality: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and base (e.g., K₂CO₃, Cs₂CO₃) is crucial. The ligand on the palladium center influences the efficiency of the oxidative addition and reductive elimination steps, while the base activates the boronic acid partner. The reaction is tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis.[10][13]

Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of arylamines, forming a C-N bond between the aryl bromide and a primary or secondary amine.[14][15]

-

Causality: The reaction requires a palladium catalyst, a bulky phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu).[14][16] The ligand's steric bulk facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The strong base is necessary to deprotonate the amine, forming the active nucleophile.[14][17]

Case Study: Application in Glaucoma Drug Intermediate Synthesis

Substituted quinoxalines are key intermediates in the synthesis of pharmaceuticals. For instance, 5-bromo-6-aminoquinoxaline is a critical intermediate for the glaucoma medication brimonidine tartrate.[18] While not the exact subject of this guide, this example highlights the industrial relevance of bromo-substituted quinoxalines. The 5-bromo position on a quinoxaline core serves as a vital anchor point for building the complex architecture required for therapeutic effect.

Experimental Protocols

The following are generalized, yet robust, starting protocols for the two most common applications of 5-Bromo-8-methylquinoxaline. Note: These protocols should be optimized for each specific substrate.

General Protocol for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

-

Setup: To a flame-dried Schlenk flask, add 5-Bromo-8-methylquinoxaline (1.0 eq), the desired arylboronic acid or ester (1.1–1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).

-

Degassing: Bubble Argon through the stirred solution for 15 minutes. Causality Note: Removing dissolved oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to 80–100 °C and stir for 4–24 hours until the starting material is consumed (monitored by TLC/LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via silica gel chromatography.

General Protocol for Buchwald-Hartwig Amination

-

Setup: To a flame-dried Schlenk flask, add 5-Bromo-8-methylquinoxaline (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or BINAP, 2-5 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 eq).[14][16]

-

Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

-

Reagent Addition: Add anhydrous, degassed toluene or dioxane, followed by the amine (1.1–1.3 eq).

-

Reaction: Heat the mixture to 80–110 °C and stir for 6–24 hours until completion.

-

Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product via silica gel chromatography.

Safety, Handling, and Storage

-

Hazards: 5-Bromo-8-methylquinoxaline is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]

-

Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

References

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

-

Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (2025). ResearchGate. [Link]

-

Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. (2016). PubMed. [Link]

-

Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). Scientific & Academic Publishing. [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). MDPI. [Link]

- Synthesis of 5- or 8-bromoisoquinoline derivatives.

- Method for preparing medicament midbody 5-bromine-6-amido quinoxaline.

-

Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. (2014). ACS Publications. [Link]

-

Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (2022). PubMed. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]

-

Reaction scheme for the Suzuki-Miyaura cross-coupling of... ResearchGate. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ChemRxiv. [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

-

Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ResearchGate. [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. Bentham Science. [Link]

-

Quinoxaline, 5-methyl-. NIST WebBook. [Link]

Sources

- 1. Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 7. 5-Bromo-8-methylquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. chemscene.com [chemscene.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jk-sci.com [jk-sci.com]

- 15. research.rug.nl [research.rug.nl]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]

discovery and history of quinoxaline derivatives

The Quinoxaline Scaffold: From 19th Century Dyes to Precision Therapeutics

Executive Summary

This technical guide examines the quinoxaline (1,4-diazanaphthalene) scaffold, tracing its evolution from a 19th-century synthetic curiosity to a cornerstone of modern oncology and ophthalmology. Designed for drug development professionals, this document synthesizes historical discovery, mechanism of action (MoA), and reproducible synthetic protocols. It highlights the transition of quinoxalines from simple dye intermediates to complex DNA bis-intercalators (Echinomycin) and receptor-specific agonists (Brimonidine).

Part 1: The Foundation – The Benzopyrazine Core (1884)

The history of quinoxaline begins in the "Golden Age" of German dye chemistry. In 1884, Körner and Hinsberg independently reported the synthesis of the bicyclic system formed by the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.

While initially explored for dye applications (similar to phenazines), the scaffold's true value lies in its bioisosterism . The quinoxaline ring is isoelectronic with naphthalene and iso-structural with pteridine and purine bases, allowing it to mimic natural biological substrates.

The Hinsberg Reaction: A mechanistic Baseline

The classical Hinsberg reaction remains the primary route for synthesis, though modern catalysis has refined it.

-

Mechanism: Double condensation involving nucleophilic attack of the diamine nitrogens on the carbonyl carbons, followed by dehydration.

-

Key Attribute: The reaction is highly modular. Changing the 1,2-dicarbonyl allows for rapid library generation (SAR exploration).

Part 2: The Antibiotic Era – Nature’s "Molecular Staples"

In 1957, the isolation of Echinomycin (Quinomycin A) from Streptomyces echinatus marked the entry of quinoxalines into therapeutics. Echinomycin is a cyclic depsipeptide containing two quinoxaline-2-carboxylic acid chromophores.

Mechanism of Action: Bis-Intercalation

Echinomycin does not merely bind DNA; it acts as a "molecular staple."[1]

-

Bis-Intercalation: The two planar quinoxaline rings slide between base pairs of the DNA double helix simultaneously.

-

Sequence Specificity: It specifically recognizes the 5'-CpG-3' sequence.

-

Minor Groove Binding: The peptide backbone sits in the minor groove, stabilizing the complex and preventing the DNA strands from separating (melting), which inhibits replication and transcription.

Diagram 1: Echinomycin & Brimonidine Mechanisms

Caption: Dual mechanistic pathways of key quinoxaline derivatives. Left: Echinomycin DNA clamping.[1][2] Right: Brimonidine signal transduction.

Part 3: Synthetic Evolution – The Alpha-2 Agonist (1990s)

The development of Brimonidine (Alphagan®) represents the transition from natural product isolation to rational drug design.

-

Chemical Name: 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine.

-

Pharmacophore: The quinoxaline ring provides the necessary lipophilicity and pi-electron density to interact with the hydrophobic pocket of the Alpha-2 adrenergic receptor, while the imidazoline ring mimics the endogenous catecholamine structure.

-

Clinical Utility: It lowers intraocular pressure (IOP) in glaucoma patients via a dual mechanism: reducing aqueous humor production and increasing uveoscleral outflow.[3][4]

Part 4: Technical Protocol – Green Synthesis of Quinoxalines

For modern researchers, avoiding toxic solvents (like benzene) used in historical methods is critical. Below is a validated, "Green Chemistry" protocol using molecular iodine as a catalyst. This method is scalable and self-validating (color change indicates completion).

Protocol: Iodine-Catalyzed Condensation

Scope: Synthesis of 2,3-diphenylquinoxaline derivatives. Reagents:

-

Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol)

-

Molecular Iodine (

) (5 mol% catalyst) -

Solvent: Ethanol:Water (1:[7]1) or solvent-free (grinding).

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of substituted o-phenylenediamine and 1.0 mmol of benzil in 5 mL of Ethanol/Water (1:1).

-

Catalysis: Add 5 mol% (approx. 12 mg) of molecular iodine.

-

Observation: The solution will take on a dark brown/reddish tint due to the iodine.

-

-

Reaction: Stir at Room Temperature (RT) for 10–30 minutes.

-

Self-Validation: The reaction is typically complete when the dark iodine color fades significantly, or a solid precipitate forms rapidly. Monitor via TLC (Hexane:EtOAc 8:2).

-

-

Quenching: Add 5 mL of 5% Sodium Thiosulfate (

) solution.-

Reasoning: Thiosulfate reduces residual iodine to iodide (colorless), preventing contamination and oxidative side reactions during workup.

-

-

Isolation: Filter the solid precipitate. Wash with cold water. Recrystallize from hot ethanol.

-

Yield: Expect 85–95% yield of pale yellow needles.

Table 1: Comparative SAR Data (Hypothetical/Representative) Effect of substituents on the quinoxaline ring for anticancer activity (IC50 against MCF-7 cell line).

| Entry | R1 (Pos 6) | R2 (Pos 7) | R3 (Pos 2,3) | IC50 (µM) | Notes |

| 1 | H | H | Phenyl | > 50 | Baseline scaffold (inactive) |

| 2 | Cl | Cl | Phenyl | 12.5 | Halogens increase lipophilicity |

| 3 | H | Pyridine | 4.2 | Heterocyclic fusion enhances binding | |

| 4 | H | H | Indole-3-yl | 0.8 | Indole moiety mimics biological bases |

Part 5: Future Horizons – Kinase Inhibition[8]

Current research has moved beyond DNA intercalation. Quinoxaline derivatives are now prime candidates for Tyrosine Kinase Inhibitors (TKIs) .

-

Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[8]

-

Rational Design: The nitrogen atoms in the quinoxaline ring act as hydrogen bond acceptors in the ATP-binding pocket of the kinase, similar to the quinazoline core found in Gefitinib.

Diagram 2: Discovery Timeline & Evolution

Caption: The chronological evolution of the quinoxaline pharmacophore.

References

-

Körner, G. (1884).[5] Synthese aus o-Phenylendiamin. Berichte der deutschen chemischen Gesellschaft.

-

Hinsberg, O. (1884).[5] Ueber die Einwirkung der alpha-Ketonsäuren auf Phenylendiamin. Berichte.

-

Waring, M. J. (1993). Echinomycin.[1][2] In: Molecular Aspects of Chemotherapy. Springer.

-

Torisawa, Y., et al. (2002). Brimonidine Tartrate: A Review of its Pharmacology. Drugs & Aging.

-

Bhosale, R. S., et al. (2005).[5][9] An efficient protocol for the synthesis of quinoxaline derivatives at room temperature using molecular iodine as the catalyst. Tetrahedron Letters.

-

Desai, N. C., et al. (2017). Synthesis and biological evaluation of some new quinoxaline based inhibitors as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. Echinomycin inhibits chromosomal DNA replication and embryonic development in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dervan.caltech.edu [dervan.caltech.edu]

- 3. Brimonidine. A review of its pharmacological properties and clinical potential in the management of open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Brimonidine Tartrate? [synapse.patsnap.com]

- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data of 5-Bromo-8-methylquinoxaline: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Bromo-8-methylquinoxaline. Designed for researchers, scientists, and professionals in drug development, this document delves into the mass spectrometry, nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this molecule. While experimental spectra for this specific compound are not widely available in the literature, this guide presents a combination of reported data and expertly predicted spectroscopic characteristics based on established principles and data from analogous structures. This approach provides a robust framework for the identification, characterization, and quality control of 5-Bromo-8-methylquinoxaline in a research and development setting.

Molecular Structure and Physicochemical Properties

5-Bromo-8-methylquinoxaline possesses a fused bicyclic system consisting of a benzene ring and a pyrazine ring, with a bromine atom and a methyl group as substituents.

Table 1: Physicochemical Properties of 5-Bromo-8-methylquinoxaline

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | ChemScene[1] |

| Molecular Weight | 223.07 g/mol | ChemScene[1] |

| Appearance | Brown solid | ChemicalBook[2] |

| CAS Number | 1360599-43-4 | ChemScene[1] |

digraph "5-Bromo-8-methylquinoxaline" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0.5,1.299!"]; N4 [label="N", pos="-0.5,1.299!"]; C2 [label="C", pos="0.866,0.5!"]; C3 [label="C", pos="0,0!"]; C4a [label="C", pos="-0.866,0.5!"]; C5 [label="Br", pos="-2.598,-0.5!"]; C6 [label="C", pos="-1.732,-1!"]; C7 [label="C", pos="-0.866,-0.5!"]; C8 [label="C", pos="0,-1!"]; C8a [label="C", pos="0.866,-0.5!"]; C_Me [label="CH₃", pos="1.732,-1!"];

// Atom labels H2[label="H", pos="1.386,0.8!"]; H3[label="H", pos="0, -0.3!"]; H6[label="H", pos="-2.252,-1.3!"]; H7 [label="H", pos="-1.386,-0.8!"];

// Bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- N4 [len=1.5]; N4 -- C4a [len=1.5]; C4a -- C8a [len=1.5]; C8a -- N1 [len=1.5]; C4a -- C5_bond [len=1.5, style=invis]; C5_bond -- C6 [len=1.5, style=invis]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C8a [len=1.5]; C8 -- C_Me [len=1.5]; C7 -- C4a [len=1.5];

// Add invisible nodes for positioning bromine node [shape=plaintext, style=invis]; C5_bond [pos="-1.732,0!"];

// Re-label atoms with numbers for clarity in text node [shape=plaintext, fontcolor="#202124"]; C2_label [label="2", pos="1.2,0.2!"]; C3_label [label="3", pos="0.3,-0.3!"]; N4_label [label="4", pos="-0.8,1.5!"]; C4a_label [label="4a", pos="-1.2,0.2!"]; C5_label [label="5", pos="-2.8,-0.2!"]; C6_label [label="6", pos="-2, -1.3!"]; C7_label [label="7", pos="-0.6,-0.8!"]; C8_label [label="8", pos="0.3,-1.3!"]; C8a_label [label="8a", pos="1.2,-0.8!"]; N1_label [label="1", pos="0.8,1.5!"]; }

Caption: Molecular structure of 5-Bromo-8-methylquinoxaline.

Mass Spectrometry

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 5-Bromo-8-methylquinoxaline, the expected molecular ion peak would correspond to its molecular weight.

2.1. Experimentally Reported Data

A reported mass spectrometry result for 5-Bromo-8-methylquinoxaline shows a peak at m/z = 222.9 [M + H]⁺.[2] This corresponds to the protonated molecule, which is commonly observed in soft ionization techniques like electrospray ionization (ESI). The presence of bromine would result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Mass Spectrometry Data for 5-Bromo-8-methylquinoxaline

| Ion | Calculated m/z | Observed m/z | Source |

| [M]⁺ | 221.98 | - | - |

| [M+H]⁺ | 222.99 | 222.9 | ChemicalBook[2] |

2.2. Predicted Fragmentation Pattern

Under electron ionization (EI), the molecular ion would be expected to undergo fragmentation. The fragmentation pathways of quinoxaline derivatives often involve the loss of small molecules like HCN and N₂. For 5-Bromo-8-methylquinoxaline, key fragmentations could include the loss of a bromine radical, a methyl radical, or successive losses of HCN from the pyrazine ring.

Caption: Predicted mass spectrometry fragmentation pathway.

2.3. Experimental Protocol: Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI or EI source.

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. For ESI, the solution may be infused directly or injected via an HPLC system. For EI, the sample can be introduced via a direct insertion probe.

-

ESI Conditions:

-

Ionization Mode: Positive

-

Capillary Voltage: 3-4 kV

-

Nebulizer Gas (N₂): 1-2 Bar

-

Drying Gas (N₂): 6-8 L/min at 200°C

-

-

EI Conditions:

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250°C

-

-

Data Acquisition: Data is acquired over a mass range of m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound by providing information about the chemical environment of individual atoms.

3.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Bromo-8-methylquinoxaline is predicted to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the pyrazine ring, and the electron-donating nature of the methyl group.

Table 3: Predicted ¹H NMR Data for 5-Bromo-8-methylquinoxaline (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | ~2.0 |

| H-3 | 8.6 - 8.8 | d | ~2.0 |

| H-6 | 7.8 - 8.0 | d | ~8.0 |

| H-7 | 7.6 - 7.8 | d | ~8.0 |

| -CH₃ | 2.6 - 2.8 | s | - |

The protons on the pyrazine ring (H-2 and H-3) are expected to appear at the most downfield region due to the deshielding effect of the two nitrogen atoms. The protons on the benzene ring (H-6 and H-7) will be deshielded by the fused aromatic system and influenced by the substituents. The methyl group protons will appear as a singlet in the upfield region.

3.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the molecule. A study on substituted quinoxalines provides valuable reference for predicting the chemical shifts and coupling constants.[3]

Table 4: Predicted ¹³C NMR Data for 5-Bromo-8-methylquinoxaline (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 147 |

| C-3 | 143 - 145 |

| C-4a | 140 - 142 |

| C-5 | 118 - 120 |

| C-6 | 130 - 132 |

| C-7 | 128 - 130 |

| C-8 | 135 - 137 |

| C-8a | 141 - 143 |

| -CH₃ | 18 - 20 |

The carbons of the pyrazine ring (C-2 and C-3) and the bridgehead carbons (C-4a and C-8a) are expected to be the most downfield. The carbon bearing the bromine atom (C-5) will be significantly shielded compared to an unsubstituted carbon. The methyl carbon will appear at the most upfield region.

Caption: Predicted key 2D NMR (HMBC) correlations.

3.3. Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 10-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 s.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 s.

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse sequences are used to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

4.1. Predicted IR Spectrum

The IR spectrum of 5-Bromo-8-methylquinoxaline is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as vibrations involving the C-Br and C-N bonds.

Table 5: Predicted IR Absorption Bands for 5-Bromo-8-methylquinoxaline

| Wavenumber (cm⁻¹) | Vibration |

| 3050 - 3100 | Aromatic C-H stretch |

| 2920 - 2980 | -CH₃ stretch |

| 1580 - 1620 | Aromatic C=C stretch |

| 1450 - 1500 | Aromatic C=C stretch |

| 1100 - 1200 | C-N stretch |

| 1000 - 1100 | C-Br stretch |

| 750 - 850 | Aromatic C-H out-of-plane bend |

4.2. Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected before analyzing the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy orbitals.

5.1. Predicted UV-Vis Spectrum

Quinoxaline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* transitions. The presence of the bromo and methyl substituents is expected to cause a slight bathochromic (red) shift of these absorption maxima compared to the parent quinoxaline molecule.

Table 6: Predicted UV-Vis Absorption Maxima for 5-Bromo-8-methylquinoxaline (in Ethanol)

| Predicted λmax (nm) | Electronic Transition |

| ~240 | π → π |

| ~320 | π → π |

5.2. Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: The spectrum is recorded over a wavelength range of 200-400 nm. A baseline is first recorded with the pure solvent in both the sample and reference cuvettes.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic properties of 5-Bromo-8-methylquinoxaline. By combining reported mass spectrometry data with expertly predicted NMR, IR, and UV-Vis spectra, this document serves as a valuable resource for the characterization and analysis of this important heterocyclic compound. The provided experimental protocols offer practical guidance for researchers to obtain high-quality spectroscopic data. As with any predictive analysis, experimental verification is crucial for confirming the proposed spectral assignments.

References

Sources

Preamble: The Strategic Imperative for Theoretical Elucidation

An In-depth Technical Guide to the Theoretical Exploration of 5-Bromo-8-methylquinoxaline: A Computational Roadmap for Drug Discovery

The quinoxaline scaffold stands as a "privileged structure" in the landscape of medicinal chemistry. Its constituent benzene and pyrazine rings confer a unique electronic and structural profile, making it a versatile template for designing molecules with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] Within this promising class lies 5-Bromo-8-methylquinoxaline, a specific derivative whose full therapeutic potential remains largely untapped. While its synthesis is established[2], a deep understanding of its molecular properties—the very factors that govern its interactions with biological targets—is absent from the public domain.

This guide, authored from the perspective of a Senior Application Scientist, eschews a retrospective summary of existing data. Instead, it presents a forward-looking, comprehensive theoretical framework designed to meticulously characterize 5-Bromo-8-methylquinoxaline. The objective is to leverage computational chemistry to generate a robust, multi-faceted data package that illuminates the molecule's structure, reactivity, and potential for pharmacological intervention. This document serves as both a strategic blueprint for researchers and a testament to the power of in silico analysis to accelerate and de-risk the early stages of drug development.

Part 1: The Computational Gauntlet: A Self-Validating Workflow

The foundation of any credible theoretical study is a workflow that is not only methodologically sound but also inherently self-validating. The proposed investigation employs a multi-tiered approach, beginning with fundamental quantum mechanical calculations and culminating in application-focused simulations like molecular docking. The causality for each step is critical; we are not merely generating data but building a logical cascade of insights.

Foundational Quantum Mechanics: Density Functional Theory (DFT)

The initial and most critical phase is the accurate determination of the molecule's electronic structure and geometry. Density Functional Theory (DFT) is the chosen methodology due to its exceptional balance of computational efficiency and accuracy for organic molecules of this size.[3][4]

Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis

-

Initial Structure Input: The 2D structure of 5-Bromo-8-methylquinoxaline is sketched using a molecular editor and converted to a 3D structure using a standard molecular mechanics force field (e.g., MMFF94) for a reasonable starting geometry.

-

Selection of Theory Level: The calculation is set up using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[5] This functional is widely benchmarked and provides reliable results for many organic systems.

-

Basis Set Selection: The 6-311++G(d,p) basis set is selected. The "6-311" describes the core and valence electrons with good flexibility. The "++" adds diffuse functions for both heavy atoms and hydrogens, crucial for accurately describing lone pairs and potential non-covalent interactions. The "(d,p)" adds polarization functions, allowing for non-spherical electron density distribution, which is essential for capturing the true bonding environment.

-

Optimization Run: A geometry optimization calculation is performed in the gas phase. This is an iterative process where the software systematically adjusts bond lengths, angles, and dihedrals to find the lowest energy conformation of the molecule.

-

Validation via Frequency Analysis: Following successful optimization, a frequency calculation is performed at the identical level of theory (B3LYP/6-311++G(d,p)). The purpose is twofold:

-

Thermodynamic Properties: It yields zero-point vibrational energy and other thermodynamic data.

-

Verification of Minimum: A true energy minimum will have zero imaginary frequencies. The presence of any imaginary frequencies would indicate a transition state, necessitating a re-optimization. This step is a critical, self-validating checkpoint.

-

Probing Electronic and Reactivity Frontiers

With a validated, low-energy structure, we can dissect its electronic properties to predict its chemical behavior.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are paramount. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept one. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies lower reactivity.[3][5][6]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the charge distribution around the molecule. It maps regions of negative potential (red/yellow), which are susceptible to electrophilic attack (e.g., around the nitrogen atoms), and regions of positive potential (blue), which are prone to nucleophilic attack. This is invaluable for predicting sites of intermolecular interaction.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution, revealing the atomic charges and the nature of intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability.[6]

The logical flow of this theoretical investigation is visualized below.

Caption: A generalized workflow for the theoretical analysis of 5-Bromo-8-methylquinoxaline.

Part 2: Anticipated Data and Pharmacological Implications

Executing the described workflow will yield a rich dataset. While the precise values are pending calculation, we can anticipate the nature of the results and their interpretation in a drug discovery context.

Molecular Structure and Properties

The initial output will be the optimized 3D coordinates. From this, we can extract key structural parameters and compare them to known quinoxaline crystal structures to further validate our computational model.

Table 1: Predicted Physicochemical Properties of 5-Bromo-8-methylquinoxaline

| Property | Predicted Value/Type | Source |

| Molecular Formula | C₉H₇BrN₂ | [7] |

| Molecular Weight | 223.07 g/mol | [7] |

| LogP | 2.70 | [7] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Rotatable Bonds | 0 | [7] |

These properties suggest good potential for membrane permeability (LogP < 5) and oral bioavailability (TPSA < 140 Ų), aligning with Lipinski's Rule of Five, a foundational guideline in drug development.[4]

Electronic Profile and Reactivity Hotspots

The electronic data will provide a quantitative basis for the molecule's reactivity.

Table 2: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Expected Value Range | Implication for Drug Discovery |

| EHOMO | -6.5 to -7.5 eV | Indicates electron-donating capability. |

| ELUMO | -1.0 to -2.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 eV | A larger gap suggests high kinetic stability. |

| Dipole Moment | 1.5 to 2.5 Debye | Quantifies molecular polarity, influencing solubility and binding. |

The MEP map is expected to show strong negative potential localized around the two pyrazine nitrogen atoms, identifying them as primary sites for hydrogen bonding with protein residues. The bromine atom, due to its electron-withdrawing nature, will influence the charge distribution across the aromatic system.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Bromo-8-methylquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

An In-Depth Technical Guide to Investigating the Therapeutic Targets of 5-Bromo-8-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. This guide focuses on a specific, yet under-explored member of this family: 5-Bromo-8-methylquinoxaline. While direct biological data on this compound is nascent, the extensive research on analogous structures provides a fertile ground for hypothesizing and systematically investigating its therapeutic potential. This document serves as a comprehensive roadmap for researchers, outlining a logical, evidence-based approach to identifying and validating the potential therapeutic targets of 5-Bromo-8-methylquinoxaline. We will delve into the scientific rationale for exploring its utility in oncology, inflammation, infectious diseases, and neurodegeneration, providing detailed experimental protocols and frameworks for data interpretation.

Introduction: The Therapeutic Promise of the Quinoxaline Core

Quinoxaline, a bicyclic heteroaromatic compound, consists of a benzene ring fused to a pyrazine ring. This core structure is a common feature in a variety of biologically active molecules, including several approved drugs and numerous clinical candidates.[1][2][3][4] The versatility of the quinoxaline ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.[5] Derivatives of quinoxaline have demonstrated a remarkable range of activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[1][3][6]

5-Bromo-8-methylquinoxaline is a specific derivative characterized by a bromine atom at the 5-position and a methyl group at the 8-position. While the direct biological profile of this compound is not yet extensively documented in peer-reviewed literature, its structural features suggest it is a prime candidate for investigation. The presence of a halogen atom can influence metabolic stability and binding interactions, while the methyl group can impact lipophilicity and steric hindrance at the target site.

This guide, therefore, takes a proactive and predictive approach. Leveraging the wealth of data on the broader quinoxaline class, we will construct a robust scientific framework to systematically uncover the therapeutic targets of 5-Bromo-8-methylquinoxaline. Our exploration will be grounded in the principles of modern drug discovery, emphasizing a hypothesis-driven methodology.

Proposed Therapeutic Area I: Oncology

The development of novel anticancer agents is a cornerstone of modern medicine. Quinoxaline derivatives have emerged as a promising class of chemotherapeutic agents with activity against various tumors.[7] Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to direct interaction with cellular macromolecules.[8]

Rationale for Investigation

Numerous studies have highlighted the antiproliferative and pro-apoptotic activities of quinoxaline derivatives in various cancer models, including breast, liver, and colon cancers.[8] This established precedent strongly supports the investigation of 5-Bromo-8-methylquinoxaline as a potential anticancer agent.

Potential Molecular Targets

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors.[9] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several quinoxaline derivatives have been identified as potent VEGFR-2 inhibitors.[8][9] The planar aromatic structure of 5-Bromo-8-methylquinoxaline makes it a plausible candidate for binding to the ATP-binding site of VEGFR-2.

-

DNA Intercalation and Topoisomerase Inhibition: The flat, aromatic nature of the quinoxaline ring system allows it to intercalate between the base pairs of DNA, potentially leading to cell cycle arrest and apoptosis.[8] This mechanism is characteristic of several established chemotherapeutic agents. Furthermore, this intercalation can interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair.

Experimental Validation Workflow

A systematic approach is crucial to validate these hypotheses. The following workflow outlines the key experimental steps:

Figure 1: Experimental workflow for oncology target validation.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 5-Bromo-8-methylquinoxaline in a suitable solvent (e.g., DMSO) and add to the wells. Include a vehicle control (DMSO alone) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: VEGFR-2 Kinase Inhibition Assay

-

Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 enzyme, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Inhibitor Addition: Add varying concentrations of 5-Bromo-8-methylquinoxaline or a known VEGFR-2 inhibitor (e.g., Sorafenib) to the wells.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence or fluorescence-based).

-

Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Proposed Therapeutic Area II: Inflammation and Sepsis

Chronic inflammation is a key driver of many diseases, and sepsis remains a life-threatening condition with limited therapeutic options. The anti-inflammatory properties of certain quinoxaline derivatives suggest their potential in modulating inflammatory responses.[10]

Rationale for Investigation

A specific quinoxaline derivative, 2-methoxy-N-(3-quinoxalin-2-ylphenyl)benzamide (2-MQB), has been shown to be a promising anti-inflammatory agent for sepsis by suppressing TLR4 signaling pathways.[10] This provides a strong rationale for investigating whether 5-Bromo-8-methylquinoxaline shares this activity.

Potential Molecular Target: Toll-Like Receptor 4 (TLR4) Signaling Pathway

TLR4 is a pattern recognition receptor that plays a critical role in the innate immune response. Its activation by lipopolysaccharide (LPS) from Gram-negative bacteria triggers a signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10] Dysregulation of this pathway can lead to excessive inflammation and sepsis. Inhibition of TLR4 signaling is therefore a promising therapeutic strategy.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. An insight into the therapeutic impact of quinoxaline derivati... [publikationen.bibliothek.kit.edu]

- 6. researchgate.net [researchgate.net]

- 7. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis of 5-Bromo-8-methylquinoxaline

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Quinoxalines

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous molecules with significant biological activities. These activities include, but are not limited to, antibacterial, antifungal, anticancer, and anti-inflammatory properties. The strategic functionalization of the quinoxaline scaffold is a key focus in medicinal chemistry and drug discovery, as the position and nature of substituents can profoundly influence a molecule's therapeutic efficacy and pharmacokinetic profile.

5-Bromo-8-methylquinoxaline, in particular, serves as a versatile synthetic intermediate. The presence of a bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The methyl group at the 8-position modulates the electronic properties and steric environment of the molecule. This application note provides a detailed, field-proven protocol for the regioselective synthesis of 5-Bromo-8-methylquinoxaline from the readily available starting material, 5-methylquinoxaline.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis of 5-Bromo-8-methylquinoxaline is achieved through an electrophilic aromatic substitution (EAS) reaction. In this process, an electrophile (in this case, a source of electrophilic bromine) attacks the electron-rich benzene ring of the quinoxaline system. The regioselectivity of this reaction—the preferential substitution at the 5-position—is governed by the directing effects of the existing substituents on the quinoxaline core.

The pyrazine ring of the quinoxaline is electron-withdrawing, which deactivates the entire molecule towards electrophilic attack compared to benzene. However, the benzene ring remains the more electron-rich portion of the bicyclic system. Within the benzene ring of 5-methylquinoxaline, the methyl group at the 8-position is an ortho-, para-directing activator, while the fused pyrazine ring exerts a deactivating effect. The interplay of these electronic influences directs the incoming electrophile to the 5-position.

N-Bromosuccinimide (NBS) is employed as the brominating agent. NBS is a convenient and safer alternative to liquid bromine, providing a low concentration of electrophilic bromine in the reaction mixture. This controlled release helps to minimize side reactions, such as over-bromination.

Experimental Workflow

The overall workflow for the synthesis, workup, and purification of 5-Bromo-8-methylquinoxaline is depicted below.

Caption: Synthetic workflow for 5-Bromo-8-methylquinoxaline.

Detailed Experimental Protocol

This protocol is adapted from a procedure outlined in patent literature, providing a robust method for the synthesis of 5-Bromo-8-methylquinoxaline.[1]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 5-Methylquinoxaline | 144.17 | 9.50 g | 65.97 |

| N-Bromosuccinimide (NBS) | 177.98 | 27.00 g | 151.74 |

| Acetonitrile (CH₃CN) | 41.05 | 80 mL | - |

| Ethyl Acetate (EtOAc) | 88.11 | ~500 mL | - |

| Saturated Brine | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylquinoxaline (9.50 g, 65.97 mmol).

-

Add acetonitrile (80 mL) to the flask and stir at room temperature until the 5-methylquinoxaline is completely dissolved.

-

Carefully add N-bromosuccinimide (27.00 g, 151.74 mmol) to the solution. Note: The addition of NBS may cause a slight exotherm.

-

-

Reaction Execution:

-

Heat the reaction mixture to 60 °C using a heating mantle and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

-

Workup and Isolation:

-

After 16 hours, or upon completion of the reaction, remove the heat source and allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

To the resulting residue, add ethyl acetate (500 mL) to dissolve the product.

-

Filter the mixture to remove any insoluble solids (succinimide byproduct).

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Expected Results

The procedure is expected to yield 5-Bromo-8-methylquinoxaline as a brown solid. The reported yield for this procedure is approximately 41% (6.00 g).[1]

Purification and Characterization

For many applications, the crude product may be of sufficient purity. However, for use in sensitive downstream applications, purification by column chromatography on silica gel may be necessary. A suitable eluent system would typically be a mixture of hexanes and ethyl acetate, with the polarity gradually increasing.

Characterization of 5-Bromo-8-methylquinoxaline:

| Property | Value |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| Appearance | Brown solid |

| Mass Spectrometry (ESI-MS) | m/z = 222.9 [M+H]⁺[1] |

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a critical tool for confirming the structure. Expected signals would include two doublets for the pyrazine protons, two doublets for the aromatic protons on the brominated ring, and a singlet for the methyl group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show the expected number of carbon signals for the quinoxaline core and the methyl group. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.

-

IR (Infrared) Spectroscopy: The IR spectrum can be used to identify the characteristic functional groups present in the molecule, such as C-H, C=N, and C=C bonds.

-

Melting Point: A sharp melting point range for the purified product is an indicator of its purity.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

5-Methylquinoxaline: May be harmful if swallowed. Causes skin and serious eye irritation.

-

N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. It is also an oxidizing agent and may intensify fire.

-

Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

-

Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.

For detailed safety information, consult the Safety Data Sheets (SDS) for each chemical prior to use.

References

Sources

Application Note: Scalable Synthesis of 5-Bromo-8-methylquinoxaline

Executive Summary & Strategic Analysis

The synthesis of 5-Bromo-8-methylquinoxaline represents a critical functionalization step in the development of bioactive heterocyclic scaffolds. Quinoxalines are privileged structures in medicinal chemistry, serving as cores for kinase inhibitors, intercalating agents, and receptor antagonists (e.g., Brimonidine analogs).

This protocol details the direct regioselective bromination of 5-methylquinoxaline. While de novo synthesis via the condensation of 3-bromo-6-methyl-1,2-phenylenediamine with glyoxal is theoretically viable, the unavailability of the specific brominated diamine precursor often necessitates the post-functionalization strategy described here.

Key Technical Considerations:

-

Regioselectivity: The quinoxaline ring is electron-deficient, making electrophilic aromatic substitution (EAS) challenging. However, the 5- and 8-positions are the least deactivated. The presence of the electron-donating methyl group at C5 directs electrophilic attack primarily to the C8 position (para to the methyl group on the benzenoid ring), favoring the formation of the 5,8-disubstituted system.

-

Reaction Pathway: We utilize N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile). Unlike non-polar radical conditions (e.g., CCl4/Benzoyl Peroxide) which favor benzylic bromination (yielding 5-(bromomethyl)quinoxaline), the use of acetonitrile facilitates the polar mechanism required for ring bromination.

Chemical Reaction Workflow

The following diagram illustrates the process flow, highlighting the critical decision points and phase transitions.

Figure 1: Process flow diagram for the regioselective bromination of 5-methylquinoxaline.

Detailed Experimental Protocol

Materials & Reagents Table

| Reagent / Solvent | Role | Equivalents (eq) | Molecular Weight | CAS Number |

| 5-Methylquinoxaline | Substrate | 1.0 | 144.17 | 13708-12-8 |

| N-Bromosuccinimide (NBS) | Brominating Agent | ~2.3 | 177.98 | 128-08-5 |

| Acetonitrile (CH₃CN) | Solvent | N/A (0.8 - 1.0 M) | 41.05 | 75-05-8 |

| Ethyl Acetate | Extraction Solvent | N/A | 88.11 | 141-78-6 |

| Sodium Sulfate (Na₂SO₄) | Drying Agent | N/A | 142.04 | 7757-82-6 |

Step-by-Step Methodology

Pre-requisites:

-

Ensure all glassware is clean and dry.

-

Perform all operations within a certified chemical fume hood.

-

Safety Note: NBS is an irritant; Acetonitrile is flammable and toxic. Wear appropriate PPE (gloves, goggles, lab coat).

Step 1: Solubilization

-

Charge a round-bottom flask equipped with a magnetic stir bar with 5-methylquinoxaline (9.50 g, 65.97 mmol).

-

Add Acetonitrile (CH₃CN) (80 mL).

-

Stir at room temperature until the solid is completely dissolved.

Step 2: Reagent Addition & Reaction

-

Add N-Bromosuccinimide (NBS) (27.00 g, 151.74 mmol) to the stirring solution.

-

Note: The excess NBS (approx.[1] 2.3 eq) drives the reaction to completion and compensates for potential side reactions or moisture.

-

-

Equip the flask with a condenser and heat the system to 60 °C .

-

Maintain stirring at 60 °C for 16 hours .

-

Process Control: Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS to confirm consumption of the starting material.

-

Step 3: Workup & Isolation [2]

-

Cool the reaction mixture to room temperature (20–25 °C).

-

Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove the majority of the acetonitrile.

-

Dilute the resulting residue with Ethyl Acetate (500 mL).

-

Filtration: The mixture will likely contain insoluble succinimide byproducts. Filter the suspension to remove these solids.[3]

-

Washing: Transfer the filtrate to a separatory funnel.

-

Wash with Brine (saturated NaCl solution) (2 x 100 mL).

-

-

Drying: Collect the organic layer and dry over anhydrous Sodium Sulfate (Na₂SO₄) .[4]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.[3]

Step 4: Purification

-

The crude residue is typically a brown solid.[5]

-

If necessary, purify via flash column chromatography on silica gel.

-